molecular formula C11H15F3N2O2S B14239664 Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- CAS No. 208339-99-5

Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-

Katalognummer: B14239664
CAS-Nummer: 208339-99-5
Molekulargewicht: 296.31 g/mol
InChI-Schlüssel: MFCYUBUSNHEMNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- is a chemical compound with the molecular formula C11H18N2O2S. It is known for its unique structure, which includes a methanesulfonamide group attached to a phenyl ring substituted with a diethylamino group and a trifluoromethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- typically involves the reaction of 3-(diethylamino)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-(diethylamino)aniline+methanesulfonyl chlorideMethanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-\text{3-(diethylamino)aniline} + \text{methanesulfonyl chloride} \rightarrow \text{Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-} 3-(diethylamino)aniline+methanesulfonyl chloride→Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methanesulfonamide, N-[3-(dimethylamino)phenyl]-1,1,1-trifluoro-
  • Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-difluoro-

Uniqueness

Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Eigenschaften

CAS-Nummer

208339-99-5

Molekularformel

C11H15F3N2O2S

Molekulargewicht

296.31 g/mol

IUPAC-Name

N-[3-(diethylamino)phenyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C11H15F3N2O2S/c1-3-16(4-2)10-7-5-6-9(8-10)15-19(17,18)11(12,13)14/h5-8,15H,3-4H2,1-2H3

InChI-Schlüssel

MFCYUBUSNHEMNZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=CC(=C1)NS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.